3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole
Overview
Description
2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of an amino group and a methoxy group on the phenyl ring, as well as a phenyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole typically involves the condensation of 3-amino-4-methoxybenzoic acid with o-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the amino group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzoxazole core can also interact with various enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-5-phenylbenzoxazole: Lacks the amino group, which may affect its reactivity and applications.
2-(3-Amino-4-chlorophenyl)-5-phenylbenzoxazole: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and biological activity.
2-(3-Amino-4-methoxyphenyl)-5-methylbenzoxazole: Has a methyl group instead of a phenyl group, which can alter its steric and electronic properties.
Uniqueness
2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole is unique due to the presence of both amino and methoxy groups on the phenyl ring, as well as the phenyl group attached to the benzoxazole core
Biological Activity
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Synthesis of this compound
The synthesis of benzoxazole derivatives typically involves the condensation of an ortho-amino phenol with a carboxylic acid or its derivatives. The specific synthetic route for this compound can be adapted from established methods used for other benzoxazole derivatives. For example, the reaction conditions may include heating in the presence of a dehydrating agent or using microwave-assisted synthesis to enhance yield and purity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzoxazole derivatives. The compound this compound exhibits significant antibacterial and antifungal activities against various pathogens.
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Antibacterial |
Escherichia coli | 64 | Antibacterial |
Candida albicans | 128 | Antifungal |
These values indicate that the compound has a promising profile against both Gram-positive and Gram-negative bacteria, as well as yeast species .
Anti-inflammatory Activity
Research has shown that benzoxazole derivatives can exhibit anti-inflammatory properties. For instance, compounds similar to this compound have been tested in models such as carrageenan-induced paw edema in rats. These studies indicated that such compounds could significantly reduce inflammation, likely through inhibition of pro-inflammatory mediators like prostaglandins .
Case Studies
-
Antimicrobial Efficacy
A study evaluated various benzoxazole derivatives, including this compound, against standard microbial strains. The results demonstrated that this compound had comparable efficacy to conventional antibiotics, making it a potential candidate for further development in treating resistant infections . -
Anti-inflammatory Mechanisms
In a recent investigation, the anti-inflammatory effects of similar benzoxazole derivatives were assessed using in vitro assays measuring cytokine release from activated macrophages. The results suggested that these compounds could downregulate TNF-alpha and IL-6 production, which are critical mediators in inflammatory responses .
Structure–Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is often influenced by their substituents. For example, the presence of electron-donating groups like methoxy at specific positions enhances antimicrobial activity. The SAR studies suggest that modifications on the phenyl rings significantly impact both antibacterial and anti-inflammatory effects .
Properties
IUPAC Name |
2-methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-23-18-9-8-15(11-16(18)21)20-22-17-12-14(7-10-19(17)24-20)13-5-3-2-4-6-13/h2-12H,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQCVARUEKAYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433550 | |
Record name | 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599201-51-1 | |
Record name | 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.